1-(Fluoromethyl)-3-hydroxycyclobutane-1-carboxylic acid
Description
1-(Fluoromethyl)-3-hydroxycyclobutane-1-carboxylic acid is a fluorinated organic compound that has garnered significant interest in various fields of scientific research. The incorporation of a fluoromethyl group into the cyclobutane ring structure imparts unique physicochemical properties to the molecule, making it a valuable building block in synthetic and medicinal chemistry.
Properties
Molecular Formula |
C6H9FO3 |
|---|---|
Molecular Weight |
148.13 g/mol |
IUPAC Name |
1-(fluoromethyl)-3-hydroxycyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C6H9FO3/c7-3-6(5(9)10)1-4(8)2-6/h4,8H,1-3H2,(H,9,10) |
InChI Key |
WBRHYOYNTPYJEI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(CF)C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Fluoromethyl)-3-hydroxycyclobutane-1-carboxylic acid typically involves the fluoromethylation of cyclobutane derivatives. One common method is the visible light-mediated radical fluoromethylation via halogen atom transfer activation of fluoroiodomethane . This process uses tris(trimethylsilyl)silane as both a hydrogen- and halogen atom transfer reagent to facilitate the formation of C(sp3)–CH2F bonds via a radical chain process .
Industrial Production Methods: Industrial production methods for this compound are still under development, with a focus on optimizing reaction conditions to achieve high yields and purity. The use of commercially available fluoroiodomethane and visible light activation offers a promising approach for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-(Fluoromethyl)-3-hydroxycyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions include fluorinated ketones, alcohols, aldehydes, and substituted cyclobutane derivatives.
Scientific Research Applications
1-(Fluoromethyl)-3-hydroxycyclobutane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a valuable building block for the synthesis of complex fluorinated molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Its unique properties make it a potential candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the development of advanced materials and as a precursor for the synthesis of fluorinated polymers
Mechanism of Action
The mechanism of action of 1-(Fluoromethyl)-3-hydroxycyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The hydroxyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Fluorometholone: A fluorinated corticosteroid used in ophthalmic treatments.
Fluoroquinolones: A class of antibiotics that target bacterial DNA gyrase and topoisomerase IV.
Monofluoromethylated N-Heterocycles: Compounds with similar fluoromethyl groups used in medicinal chemistry.
Uniqueness: 1-(Fluoromethyl)-3-hydroxycyclobutane-1-carboxylic acid is unique due to its cyclobutane ring structure combined with the fluoromethyl and hydroxyl groups. This combination imparts distinct physicochemical properties, making it a versatile compound for various applications in research and industry .
Biological Activity
1-(Fluoromethyl)-3-hydroxycyclobutane-1-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the context of cancer imaging and treatment. This article explores its biological activity, mechanisms, and relevant case studies, emphasizing findings from diverse research sources.
- IUPAC Name : 1-(Fluoromethyl)-3-hydroxycyclobutane-1-carboxylic acid
- Molecular Formula : CHFO
- Molecular Weight : 162.14 g/mol
- CAS Number : 2228149-54-8
The biological activity of 1-(Fluoromethyl)-3-hydroxycyclobutane-1-carboxylic acid is primarily attributed to its interaction with amino acid transport systems. It acts as a synthetic amino acid analog, which is crucial for tumor imaging via positron emission tomography (PET). The compound is transported into cells through multiple transport systems, enhancing its uptake in tumor tissues compared to normal tissues.
Tumor Imaging
1-(Fluoromethyl)-3-hydroxycyclobutane-1-carboxylic acid has been evaluated as a radiotracer for cancer detection. In studies involving gliosarcoma models, it demonstrated significant accumulation in tumor tissues, indicating its potential as a diagnostic tool.
Case Studies
- Gliosarcoma Imaging : A biodistribution study showed that the compound had a rapid accumulation in tumor tissues with a tumor-to-brain ratio of 26:1 at 120 minutes post-injection, highlighting its specificity for malignant tissues .
- Prostate Cancer : In a pilot study involving prostate cancer patients, the compound was used for imaging and demonstrated promising results in differentiating tumor tissues from surrounding healthy tissues .
Comparative Analysis with Similar Compounds
To understand the efficacy of 1-(Fluoromethyl)-3-hydroxycyclobutane-1-carboxylic acid, it is essential to compare it with other related compounds:
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
- Cell Uptake Assays : The compound's uptake in rat gliosarcoma cells was facilitated by multiple amino acid transport systems, suggesting its utility as a PET tracer .
- Biodistribution : Significant tumor uptake was observed shortly after administration, with minimal uptake in non-target tissues, confirming its potential for targeted imaging .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
